molecular formula C10H17Cl2N3 B13617388 1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride

1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride

Katalognummer: B13617388
Molekulargewicht: 250.17 g/mol
InChI-Schlüssel: TZPYBWILWKSNIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride is a chemical compound that features a piperidine ring bonded to a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is carefully monitored to maintain the quality and yield of the product. Purification steps such as crystallization or chromatography are employed to isolate the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce piperidine derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • 1-(Pyridin-2-yl)piperidin-3-amine dihydrochloride
  • 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • Piperidine derivatives

Comparison: 1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride is unique due to its specific structure, which combines a pyridine ring with a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications. Compared to other similar compounds, it may exhibit different reactivity and biological activities, highlighting its uniqueness .

Eigenschaften

Molekularformel

C10H17Cl2N3

Molekulargewicht

250.17 g/mol

IUPAC-Name

1-pyridin-3-ylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H15N3.2ClH/c11-9-3-2-6-13(8-9)10-4-1-5-12-7-10;;/h1,4-5,7,9H,2-3,6,8,11H2;2*1H

InChI-Schlüssel

TZPYBWILWKSNIY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=CN=CC=C2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.